molecular formula C9H14O2 B1266962 Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 29221-25-8

Bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B1266962
CAS RN: 29221-25-8
M. Wt: 154.21 g/mol
InChI Key: PNKGHXVHKCJNBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ε-amino acids based on the bicyclic skeleton, including bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the complexity and innovation in creating these compounds. These amino acids are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone through the catalytic Pauson-Khand reaction, highlighting the intricate steps involved in the synthesis of bicyclic compounds (Yeo et al., 2006).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octane derivatives, such as the (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, showcases the D3 symmetry and the deviation from ideal boat conformations. This intricate structure is stabilized by intermolecular hydrogen bonds, which are crucial for the compound's stability and reactivity (Buñuel et al., 1996).

Chemical Reactions and Properties

Bicyclo[2.2.2]octane-2-carboxylic acid derivatives exhibit a range of chemical reactivities due to their unique structure. For instance, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones demonstrates the compound's versatility in facilitating stereoselective chemical reactions (Otomaru et al., 2005).

Physical Properties Analysis

The physical properties of bicyclo[2.2.2]octane-2-carboxylic acid derivatives, such as solubility, thermal stability, and crystal structure, are influenced by the bicyclic framework. For example, soluble and colorless polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides show excellent thermal stability and solubility in polar solvents, highlighting the impact of the bicyclic structure on physical properties (Matsumoto & Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties, such as acidity and reactivity, of bicyclo[2.2.2]octane-2-carboxylic acid derivatives can be significantly influenced by substituents. Studies on 4-substituted derivatives have provided insights into the inductive effects and how they affect the compound's acidity and overall chemical behavior. These properties are essential for understanding the compound's reactivity and potential applications (Exner & Böhm, 2002).

Scientific Research Applications

Conformational Analysis

  • Bicyclo[2.2.2]octane-2-carboxylic acid derivatives have been studied for their conformational properties. For instance, the bicyclo[2.2.2]octane cage in certain analogs exhibits approximate D3 symmetry, and these molecules demonstrate semi-extended conformations useful in understanding molecular interactions and structure (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).

Inductive Effects in Molecules

  • The bicyclo[2.2.2]octane framework is used to assess inductive effects in molecules. Studies involving 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provide insights into the inductive effect of various substituents, which is important in understanding chemical reactivity and molecular behavior (Exner & Böhm, 2002).

Synthesis and Chemical Transformations

  • Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives are utilized in the synthesis of complex molecules. Their unique structure aids in the formation of various organic compounds, playing a critical role in organic synthesis and chemical transformations (Cantello, Mellor, & Scholes, 1974).

Development of Liquid Crystals

  • Derivatives of bicyclo[2.2.2]octane-2-carboxylic acid have been explored for their potential in creating new types of liquid crystals. These materials are essential in various applications, including display technologies and electronic devices (Gray & Kelly, 1981).

Use in Peptide Synthesis and Foldamers

  • Bicyclic β-amino acids based on the bicyclo[2.2.2]octane skeleton, like aminobicyclo[2.2.2]octane-2-carboxylic acid, are used in peptide synthesis. They induce specific structural features in peptides, influencing their biological activity and stability (André et al., 2012).

Applications in Materials Science

  • Bicyclo[2.2.2]octane-2-carboxylic acid derivatives have been employed in materials science, particularly in the development of polyimides. These materials exhibit excellent thermal stability and are used in various industrial and technological applications (Matsumoto & Kurosaki, 1997).

Safety And Hazards

This compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation3. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes7.


properties

IUPAC Name

bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGHXVHKCJNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296211
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octane-2-carboxylic acid

CAS RN

29221-25-8
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
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Record name Bicyclo[2.2.2]octane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.2)octane-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Sodium hydroxide (2.5N, 22.4 mL, 56 mmol) was added to a methanolic solution of methyl bicyclo[2.2.2]octane-2-carboxylate (4.7 g, 28 mmol in 50 mL) at ambient temperature and the mixture was stirred for 16 hours. The solvent was concentrated in vacuo, water added (20 mL) and the solution made acidic with IN aqueous HCl. The product was extracted into dichloromethane (3×50 mL), the combined organic layers washed with water (25 mL), dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to afford the titled compound of formula (III) as a white solid (4.3 g, 100% yield).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
RA Plepys - 1967 - search.proquest.com
PLEPYS, Raymond Alfonsas, 1940 Page 1 This dissertation has been microfilmed exactly as received 68-8732 PLEPYS, Raymond Alfonsas, 1940THE FREE (2. 2. 2) AND (3.2.1) …
Number of citations: 2 search.proquest.com
RM Moriarty, CC Chien, TB Adams - The Journal of Organic …, 1979 - ACS Publications
The structures of the-and-lactones obtained in the acid-catalyzed cyclization of bicyclo [2.2. 2] oct-5-ene-2-endo· carboxylic acidhave been established. By means of chemical …
Number of citations: 19 pubs.acs.org
CM Wynn, WR Vaughan - The Journal of Organic Chemistry, 1968 - ACS Publications
In the reaction of pyrrolidine with bicyclo [2.2. 2] oct-2-ene-2-carbonitrile (1) the product is shown to be exclusively írans-3-pyrrolidinobicyclo [2.2. 2] octane-2-carbonitrile (2). The …
Number of citations: 7 pubs.acs.org
R Zand, OZ Sellingr, R Water… - Journal of …, 1974 - Wiley Online Library
The intraperitoneal administration of 1‐aminocyclopentane carboxylic acid, 1‐aminocyclohex‐ane carboxylic acid, l‐aminocycloheptane carboxylic acid, 1‐aminocyclooctane carboxylic …
Number of citations: 34 onlinelibrary.wiley.com
M Palko, P Sohar, F Fülöp - Molecules, 2011 - mdpi.com
all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid (13) and all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (10) were prepared via dihydro-1,3-oxazine or γ-…
Number of citations: 17 www.mdpi.com
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
Z Zhangtao, W Yang, C Bingxin… - Chinese Journal of …, 2023 - sioc-journal.cn
trans-3-Amino-bicyclo [2.2. 2] octane-2-carboxylic acid ester is the key common chiral fragment of some novel antiviral drugs (like Pimodivir and ZSP1273), which targets the PB2 …
Number of citations: 0 sioc-journal.cn
MJ Wilde, SJ Rowland - Analytical chemistry, 2015 - ACS Publications
Identification of individual petroleum acids (“naphthenic” acids, NA) has proved challenging for decades, due to the extreme complexity of many petroleum acid mixtures. This has …
Number of citations: 32 pubs.acs.org
T Adams, RM Moriarty - Journal of the American Chemical Society, 1973 - ACS Publications
stitution in the 2-exo position (compound 2 compared originally confused by Meek and Geiger,17 and their work has also been con- Page 1 4071 Table I. Rates of Lactonization for …
Number of citations: 6 pubs.acs.org
DJ Burnell, HB Goodbrand, SM Kaiser… - Canadian journal of …, 1987 - cdnsciencepub.com
Spiro(bicyclo[2.2.2]octane-2,1′-[2,4]cyclopentadiene) (3) has been synthesized in ten steps, and its Diels–Alder cycloadditions, both thermal and catalysed, have been studied with a …
Number of citations: 20 cdnsciencepub.com

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